molecular formula C11H12BrF4N B8174487 N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

Cat. No.: B8174487
M. Wt: 314.12 g/mol
InChI Key: RXVNFERXDJEPHX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is a chemical compound with the molecular formula C11H12BrF3N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzylamine structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-N-ethyl-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF4N/c1-2-17(7-11(14,15)16)6-8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVNFERXDJEPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Br)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with N-ethyl-2,2,2-trifluoroethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce corresponding oxides or other oxidized derivatives.

Scientific Research Applications

N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-fluorobenzyl)morpholine
  • 4-Fluorobenzyl bromide
  • N-(4-Bromo-3-fluorobenzyl)cyclopentanamine

Uniqueness

N-(4-bromo-3-fluorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These functional groups impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research applications.

This compound’s unique combination of functional groups and its versatility in chemical reactions make it a valuable tool in scientific research and industrial applications.

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